molecular formula C15H18N4O3 B6661230 (2S,3S)-3-methyl-2-[[4-(1,2,4-triazol-4-yl)benzoyl]amino]pentanoic acid

(2S,3S)-3-methyl-2-[[4-(1,2,4-triazol-4-yl)benzoyl]amino]pentanoic acid

Cat. No.: B6661230
M. Wt: 302.33 g/mol
InChI Key: ALLKBNRXQPLFOR-GWCFXTLKSA-N
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Description

(2S,3S)-3-methyl-2-[[4-(1,2,4-triazol-4-yl)benzoyl]amino]pentanoic acid is a compound that features a triazole ring, which is known for its versatile chemical characteristics and potential biological uses. Triazoles are nitrogen-containing heterocycles that have been extensively studied for their pharmacological activities, including antibacterial, anticancer, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-methyl-2-[[4-(1,2,4-triazol-4-yl)benzoyl]amino]pentanoic acid typically involves the formation of the triazole ring through cyclization reactions. One common method is the Huisgen cycloaddition, which involves the reaction of azides with alkynes under copper-catalyzed conditions to form 1,2,3-triazoles . The specific synthetic route for this compound would involve the appropriate selection of starting materials and reagents to introduce the triazole ring and other functional groups.

Industrial Production Methods

Industrial production of triazole-containing compounds often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-methyl-2-[[4-(1,2,4-triazol-4-yl)benzoyl]amino]pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while substitution reactions can introduce new functional groups onto the benzoyl or pentanoic acid moieties .

Scientific Research Applications

(2S,3S)-3-methyl-2-[[4-(1,2,4-triazol-4-yl)benzoyl]amino]pentanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including anticancer, antibacterial, and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3S)-3-methyl-2-[[4-(1,2,4-triazol-4-yl)benzoyl]amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The compound may also interact with cellular pathways involved in cell proliferation, apoptosis, and other critical processes .

Properties

IUPAC Name

(2S,3S)-3-methyl-2-[[4-(1,2,4-triazol-4-yl)benzoyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-3-10(2)13(15(21)22)18-14(20)11-4-6-12(7-5-11)19-8-16-17-9-19/h4-10,13H,3H2,1-2H3,(H,18,20)(H,21,22)/t10-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLKBNRXQPLFOR-GWCFXTLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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